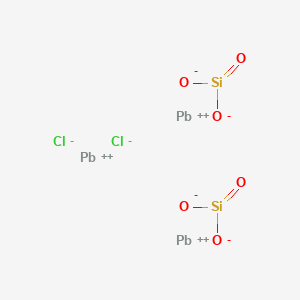
Dioxido(oxo)silane;lead(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxido(oxo)silane;lead(2+);dichloride is a chemical compound that combines silicon, lead, and chlorine elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dioxido(oxo)silane;lead(2+);dichloride typically involves the reaction of lead salts with silane compounds under controlled conditions. One common method is the reaction of lead(II) chloride with silane compounds in the presence of an oxidizing agent. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as in the laboratory but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dioxido(oxo)silane;lead(2+);dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce lead(IV) compounds, while substitution reactions can yield various organosilicon compounds .
Scientific Research Applications
Dioxido(oxo)silane;lead(2+);dichloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of specialized coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of dioxido(oxo)silane;lead(2+)dichloride involves its interaction with molecular targets and pathways within biological systems. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dioxido(oxo)silane;lead(2+);dichloride include:
Dichlorosilane: A silicon-based compound with similar chemical properties.
Lead(II) chloride: A lead-based compound with similar reactivity.
Organosilicon compounds: Compounds containing silicon and organic groups with similar applications.
Uniqueness
This compound is unique due to its combination of silicon, lead, and chlorine elements, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
39390-00-6 |
|---|---|
Molecular Formula |
Cl2O6Pb3Si2 |
Molecular Weight |
8.4e+02 g/mol |
IUPAC Name |
dioxido(oxo)silane;lead(2+);dichloride |
InChI |
InChI=1S/2ClH.2O3Si.3Pb/c;;2*1-4(2)3;;;/h2*1H;;;;;/q;;2*-2;3*+2/p-2 |
InChI Key |
BKCUYYAKZPNLQY-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Cl-].[Cl-].[Pb+2].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-4,5-dihydrofuro[2,3-b]pyrrol-3-one](/img/structure/B13834001.png)

![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)

![2-[(2-Chloroacetyl)amino]-2-ethylbutanoic acid](/img/structure/B13834033.png)
![1,3-Diethyl-2-methyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13834047.png)

![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)



![methyl 4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B13834079.png)

